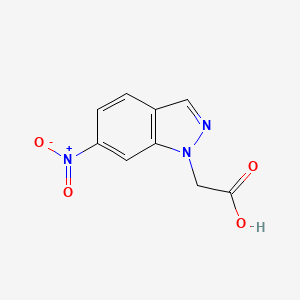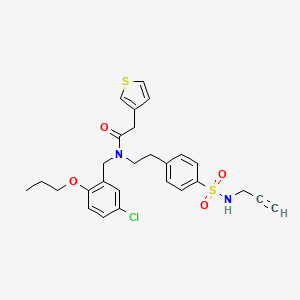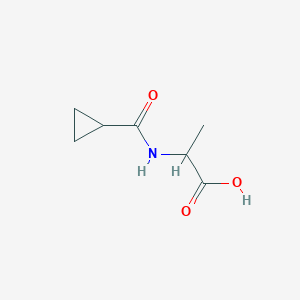![molecular formula C11H18N2OS B2599475 5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole CAS No. 1825466-26-9](/img/structure/B2599475.png)
5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” can be analyzed using various computational methods. For instance, Density Functional Theory (DFT) calculations can be used to optimize the molecular structure and analyze the electron distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using computational methods. For example, the electron distribution, thermodynamic properties, and Non-Linear Optical (NLO) parameters can be calculated using DFT calculations .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- 5-HT3 Receptor Antagonists : A study by Rosen et al. (1990) highlights the synthesis and in vitro binding profile of a structurally novel series of selective serotonin-3 receptor antagonists. One compound from this series demonstrated effective penetration of the blood-brain barrier upon peripheral administration, indicating its potential as a pharmacological tool for studying the 5-HT3 receptor class (Rosen et al., 1990).
Enzyme Inhibition and Anti-inflammatory Properties
- 5-Lipoxygenase Inhibitors : Methoxyalkyl thiazoles have been identified as selective inhibitors of 5-lipoxygenase, showing significant anti-inflammatory properties without relying on redox or iron-chelating mechanisms. This discovery provides a basis for the development of novel anti-inflammatory drugs (Falgueyret et al., 1993). Bird et al. (1991) further explored this class, emphasizing their potent, selective, and orally active characteristics against 5-lipoxygenase, marking an advancement in the development of anti-inflammatory agents (Bird et al., 1991).
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Activities : Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antibacterial and antifungal activities. These compounds showed moderate activity against various bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Vinusha et al., 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
- Synthesis and Biological Evaluation : Paulrasu et al. (2014) reported on the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, evaluating their antioxidant, antitumor, and antimicrobial activities. The study highlighted the structure-activity relationship, showing that certain substitutions enhance the compounds' efficacy in free radical scavenging, cytotoxicity, and antimicrobial activities (Paulrasu et al., 2014).
Direcciones Futuras
The study of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” and similar compounds can provide valuable insights into their potential applications. Computational studies can help in understanding their properties and reactivity . Further experimental studies are needed to confirm these predictions and explore potential applications.
Propiedades
IUPAC Name |
5-[(3-methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-3-4-13(7-11(9)14-2)6-10-5-12-8-15-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYBJSJEXNRBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)CC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2599393.png)


![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)





![N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2599411.png)


